molecular formula C13H9BrCl2O B7815579 3-Bromophenyl-(3,4-dichlorobenzyl)ether

3-Bromophenyl-(3,4-dichlorobenzyl)ether

Cat. No.: B7815579
M. Wt: 332.0 g/mol
InChI Key: HEGHPRRHDZYSPW-UHFFFAOYSA-N
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Description

3-Bromophenyl-(3,4-dichlorobenzyl)ether is an organic compound with the molecular formula C13H9BrCl2O It is characterized by the presence of a bromophenyl group and a dichlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl-(3,4-dichlorobenzyl)ether typically involves the reaction of 3-bromophenol with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromophenol+3,4-Dichlorobenzyl chlorideK2CO3,DMFThis compound\text{3-Bromophenol} + \text{3,4-Dichlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Bromophenol+3,4-Dichlorobenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl-(3,4-dichlorobenzyl)ether can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl and dichlorobenzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The ether linkage can be cleaved under nucleophilic conditions, leading to the formation of phenol and benzyl derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of additional halogenated derivatives.

    Nucleophilic Substitution: Formation of phenol and benzyl derivatives.

    Oxidation and Reduction: Formation of various oxidized or reduced products depending on the specific conditions.

Scientific Research Applications

3-Bromophenyl-(3,4-dichlorobenzyl)ether has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromophenyl-(3,4-dichlorobenzyl)ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenyl-(2,4-dichlorobenzyl)ether
  • 3-Bromophenyl-(3,5-dichlorobenzyl)ether
  • 4-Bromophenyl-(3,4-dichlorobenzyl)ether

Uniqueness

3-Bromophenyl-(3,4-dichlorobenzyl)ether is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl and benzyl groups, respectively. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(3-bromophenoxy)methyl]-1,2-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGHPRRHDZYSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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